![molecular formula C27H24ClN5O2S B2822776 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-41-1](/img/no-structure.png)
4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, a class of heterocyclic compounds . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This class of compounds is known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a central structural component in a number of drug classes . The compound also contains a quinoxaline moiety, which is known for its broad-spectrum antibacterial activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The IR and NMR spectra provide information about the physical and chemical properties of the compound . For instance, the IR spectrum shows peaks corresponding to C–H stretching in the triazole ring, C=O stretching, and C–O stretching . The 1H NMR spectrum shows signals corresponding to the protons in the molecule .科学的研究の応用
Synthesis and Biological Evaluation
Antibacterial Activity : Gineinah and colleagues explored the synthesis of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which share a structural motif with the compound of interest. These compounds were evaluated for their antibacterial properties, demonstrating some potency against bacterial strains. This indicates potential applications in developing antibacterial agents (Gineinah, 2001).
Antioxidant and Antibacterial Agents : Gadhave and Kuchekar synthesized N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives. They conducted in vitro antioxidant and antibacterial activity assessments, showing promise as both antioxidant and antibacterial agents. This suggests potential for the compound of interest in similar applications (Gadhave & Kuchekar, 2020).
Analgesic Activity : Saad, Osman, and Moustafa investigated compounds bearing a dibromo-methylquinazoline moiety for their analgesic properties. The research into these compounds' pharmacological effects could inform potential pain management applications for related compounds (Saad et al., 2011).
Antimicrobial Activity Evaluation : Özyanik and colleagues synthesized quinoline derivatives containing an azole nucleus, including triazoloquinazoline derivatives, and evaluated their antimicrobial activity. The effectiveness against various microorganisms underscores the potential of the compound of interest in antimicrobial applications (Özyanik et al., 2012).
Cytotoxicity and DNA Damage Detection : Ovádeková and team studied the cytotoxic effects of a triazoloquinazoline derivative on human cancer cell lines, demonstrating its potential as an anticancer agent. Such studies highlight the relevance of triazoloquinazoline derivatives in cancer research (Ovádeková et al., 2005).
作用機序
Target of Action
The primary target of this compound is DNA . It is known that certain [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate with DNA, disrupting its structure and function . This interaction can inhibit the replication and transcription processes, leading to cell death .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA . This can cause DNA to unwind and separate, disrupting its normal function . Molecular docking studies suggest that this compound binds strongly to the DNA active site .
Biochemical Pathways
It is known that dna intercalation can disrupt several key cellular processes, including dna replication and transcription . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet profiles suggest that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have good bioavailability .
Result of Action
The compound’s interaction with DNA can lead to cell death, making it a potential anticancer agent . In fact, certain derivatives have shown potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .
将来の方向性
生化学分析
Biochemical Properties
The 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has shown excellent antibacterial activity against various fungi and bacteria . The compound interacts with enzymes and proteins in the microbial cells, inhibiting their growth and proliferation .
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by interacting with various cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the observed antimicrobial effects of the compound .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. The compound shows stability and long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of the compound have shown toxic effects, while lower doses have shown significant antimicrobial effects .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can accumulate in certain areas, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is yet to be fully understood. It is known that the compound can be directed to specific compartments or organelles based on certain signals or post-translational modifications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "2-chlorobenzyl chloride", "benzylamine", "isopropylamine", "8-amino-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline", "ethyl chloroformate", "triethylamine", "sodium bicarbonate", "acetic anhydride", "thiourea", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-chlorobenzyl thiourea", "2-chlorobenzyl chloride + thiourea + ethanol", "Step 2: Synthesis of 4-benzyl-1-(2-chlorobenzylthio)semicarbazide", "2-chlorobenzyl thiourea + benzylamine + ethanol", "Step 3: Synthesis of 4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione", "4-benzyl-1-(2-chlorobenzylthio)semicarbazide + isopropylamine + acetic acid", "Step 4: Synthesis of 4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione ethyl ester", "4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione + ethyl chloroformate + triethylamine", "Step 5: Synthesis of 4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione ethyl ester hydrochloride", "4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione ethyl ester + hydrochloric acid", "Step 6: Synthesis of 4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione ethyl ester hydrochloride acetic acid salt", "4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione ethyl ester hydrochloride + acetic anhydride + sodium bicarbonate", "Step 7: Synthesis of 4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione ethyl ester acetic acid salt", "4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione ethyl ester hydrochloride acetic acid salt + sodium hydroxide", "Step 8: Synthesis of 4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazolo[4,3-a]quinazoline-5(4H)-thione", "4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione ethyl ester acetic acid salt + acetic anhydride + sodium bicarbonate", "Step 9: Synthesis of 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide", "4-benzyl-1-(2-chlorobenzylthio)-3-isopropyl-1H-1,2,4-triazolo[4,3-a]quinazoline-5(4H)-thione + acetic anhydride + sodium bicarbonate" ] } | |
CAS番号 |
1111197-41-1 |
分子式 |
C27H24ClN5O2S |
分子量 |
518.03 |
IUPAC名 |
4-benzyl-1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)19-12-13-21-23(14-19)33-26(32(25(21)35)15-18-8-4-3-5-9-18)30-31-27(33)36-16-20-10-6-7-11-22(20)28/h3-14,17H,15-16H2,1-2H3,(H,29,34) |
SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



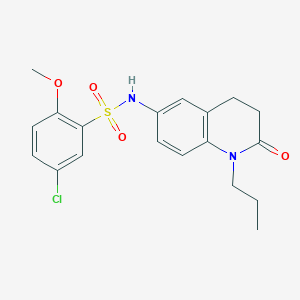
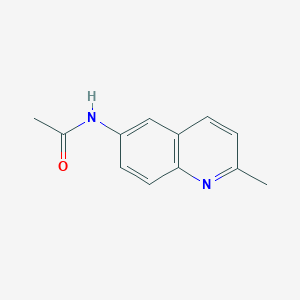
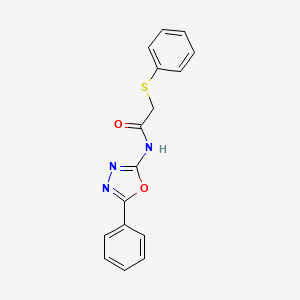
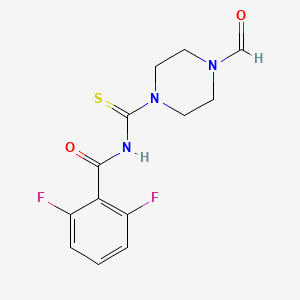
![N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2822702.png)
![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)
![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)
![3-(Methoxymethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2822706.png)
![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)
![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2822708.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822710.png)
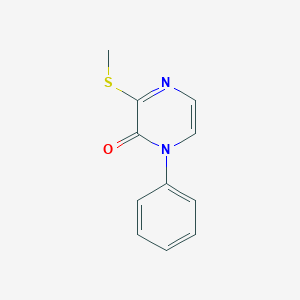
![Tert-butyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B2822713.png)
![2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2822714.png)